molecular formula C20H25N3O2 B5689865 2-{[(4-Benzylpiperazin-1-yl)imino]methyl}-6-ethoxyphenol

2-{[(4-Benzylpiperazin-1-yl)imino]methyl}-6-ethoxyphenol

Cat. No.: B5689865
M. Wt: 339.4 g/mol
InChI Key: OQVQXCVTPVIZCG-UHFFFAOYSA-N
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Description

2-{[(4-Benzylpiperazin-1-yl)imino]methyl}-6-ethoxyphenol is a complex organic compound with the molecular formula C26H29N3O2. It is known for its unique structure, which includes a piperazine ring, a benzyl group, and an ethoxyphenol moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)iminomethyl]-6-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-2-25-19-10-6-9-18(20(19)24)15-21-23-13-11-22(12-14-23)16-17-7-4-3-5-8-17/h3-10,15,24H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVQXCVTPVIZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Benzylpiperazin-1-yl)imino]methyl}-6-ethoxyphenol typically involves the reaction of 4-benzylpiperazine with 2-hydroxy-3-ethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of industrial organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and scalable purification techniques, can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Benzylpiperazin-1-yl)imino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the imine group can produce secondary amines.

Scientific Research Applications

2-{[(4-Benzylpiperazin-1-yl)imino]methyl}-6-ethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-Benzylpiperazin-1-yl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets. The piperazine ring and benzyl group allow it to bind to various receptors or enzymes, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Benzhydryl-1-piperazinyl)imino]methyl}-6-ethoxyphenol
  • 2-{[(4-Benzylpiperazin-1-yl)imino]methyl}-6-methoxyphenol
  • 2-{[(4-(2-Chlorobenzyl)piperazin-1-yl)imino]methyl}-6-ethoxyphenol

Uniqueness

2-{[(4-Benzylpiperazin-1-yl)imino]methyl}-6-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research .

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